3-Acetyl-4-chlorobenzonitrile
Overview
Description
3-Acetyl-4-chlorobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of an acetyl group at the third position and a chlorine atom at the fourth position on the benzene ring, along with a nitrile group. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-4-chlorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of Friedel-Crafts acylation, where 4-chlorobenzonitrile is treated with acetic anhydride in the presence of a catalyst like aluminum chloride. This method also requires reflux conditions and subsequent purification steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-acetyl-4-aminobenzonitrile.
Reduction: 3-acetyl-4-chlorobenzylamine.
Oxidation: 3-acetyl-4-chlorobenzoic acid.
Scientific Research Applications
3-Acetyl-4-chlorobenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-chlorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile group can form interactions with amino acid residues, while the acetyl and chlorine groups contribute to the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Acetylbenzonitrile: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chlorobenzonitrile: Lacks the acetyl group, which influences its chemical behavior and applications.
3-Acetyl-4-bromobenzonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Acetyl-4-chlorobenzonitrile is unique due to the presence of both the acetyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Properties
IUPAC Name |
3-acetyl-4-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXNADGJZADKFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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